molecular formula C8H10ClN3 B591468 (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride CAS No. 1788044-02-9

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride

Cat. No.: B591468
CAS No.: 1788044-02-9
M. Wt: 183.639
InChI Key: ZPQMBEFIWCORAE-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the formation of hydrogen bonds . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 183.64 .

Scientific Research Applications

Synthesis and Characterization

The compound serves as a precursor in the synthesis of novel derivatives and complexes. For instance, it has been utilized in the synthesis of novel oxadiazole derivatives, showcasing its role in creating compounds with potential applications in materials science and medicinal chemistry (Vishwanathan & Gurupadayya, 2014). Additionally, its derivatives have been explored for the synthesis of fluorescent probes, indicating its utility in creating sensitive materials for metal ion detection (Zheng Wen-yao, 2012).

Biological and Chemical Applications

The compound and its derivatives exhibit significant biological activities. For example, complexes derived from Schiff base ligands incorporating this motif have shown promising antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020). Moreover, its role in the synthesis of amino acid compounds as corrosion inhibitors demonstrates its applicability in materials science, offering insights into the protection of metals against corrosion (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial and Catalytic Properties

Its application extends to the design and synthesis of compounds with antimicrobial properties. Derivatives such as 2-alkanamino benzimidazole have shown marked potency as antimicrobial agents, highlighting its significance in drug design and development (Ajani et al., 2016). Additionally, its utility in the development of novel catalytic processes for organic synthesis reflects its importance in chemical research, demonstrating its versatility in facilitating complex reactions (Chen et al., 2020).

Safety and Hazards

When handling “(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

1H-benzimidazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQMBEFIWCORAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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